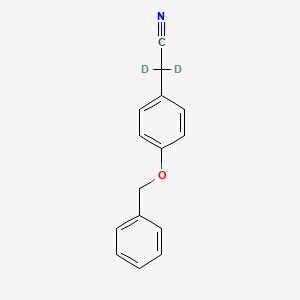

4-Benzyloxyphenylacetonitrile-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2,2-dideuterio-2-(4-phenylmethoxyphenyl)acetonitrile |

InChI |

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2/i10D2 |

InChI Key |

QKEYZRVDFZDOEP-KBMKNGFXSA-N |

Isomeric SMILES |

[2H]C([2H])(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. In the case of isotopically labeled molecules like 4-Benzyloxyphenylacetonitrile-d2, specific NMR techniques can directly probe the labeled sites and provide detailed information about the surrounding chemical environment.

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In 4-Benzyloxyphenylacetonitrile-d2, the ¹H NMR spectrum is expected to be similar to that of its non-deuterated counterpart, with the key difference being the absence or significant reduction of the signal corresponding to the deuterated position.

The typical chemical shifts (δ) for the protons in 4-Benzyloxyphenylacetonitrile (B1268079) are influenced by their local electronic environment. The benzylic protons (Ar-CH ₂-O) typically appear in the range of 5.0-5.2 ppm. The aromatic protons of the benzyl (B1604629) group and the phenyl ring will exhibit signals in the aromatic region, generally between 6.8 and 7.5 ppm. orgchemboulder.comorgchemboulder.com The methylene (B1212753) protons adjacent to the nitrile group (Ar-CH ₂-CN) are expected to resonate around 3.7 ppm. orgchemboulder.com In the ¹H NMR spectrum of 4-Benzyloxyphenylacetonitrile-d2, the signal corresponding to the methylene protons adjacent to the nitrile group would be significantly diminished or absent, confirming the successful incorporation of deuterium at this position. The integration of the remaining proton signals can be used to assess the purity of the compound.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Benzyloxyphenylacetonitrile

| Proton Type | Typical Chemical Shift (ppm) |

| Benzylic (Ar-CH₂-O) | 5.0 - 5.2 |

| Aromatic (Ar-H) | 6.8 - 7.5 |

| Methylene (Ar-CH₂-CN) | ~3.7 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Deuterium (²H or D) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling site. wikipedia.org While proton NMR shows the absence of a signal, ²H NMR will show a distinct peak at the chemical shift corresponding to the deuterated position. wikipedia.orgillinois.edu The chemical shift range in ²H NMR is similar to that of ¹H NMR. wikipedia.orgmagritek.com Therefore, for 4-Benzyloxyphenylacetonitrile-d2, a signal is expected in the ²H NMR spectrum around 3.7 ppm, corresponding to the deuterated methylene group (Ar-CD₂-CN).

The natural abundance of deuterium is very low (about 0.016%), so a strong signal in the ²H NMR spectrum is a clear indicator of successful isotopic enrichment. wikipedia.org This technique is particularly valuable for determining the isotopic purity of highly deuterated compounds where residual proton signals in ¹H NMR may be difficult to accurately quantify. sigmaaldrich.com For quantitative analysis, a known amount of a deuterated internal standard can be used.

The nitrile carbon (C≡N) typically appears in the range of 115-125 ppm. youtube.com The carbons of the aromatic rings resonate between 110 and 160 ppm. The benzylic carbon (Ar-C H₂-O) is expected around 70 ppm, and the methylene carbon adjacent to the nitrile group (Ar-C H₂-CN) would be in the range of 20-30 ppm. compoundchem.comwisc.edu

Deuterium labeling can cause small perturbations in the ¹³C NMR spectrum. The carbon atom directly bonded to deuterium will experience a slight upfield shift (to a lower ppm value) due to the isotopic effect. Furthermore, the signal for the deuterated carbon may appear as a multiplet due to coupling with the deuterium nucleus (which has a spin I=1). This provides further confirmation of the location of the deuterium label.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Benzyloxyphenylacetonitrile

| Carbon Type | Typical Chemical Shift (ppm) |

| Nitrile (C≡N) | 115 - 125 |

| Aromatic (Ar-C) | 110 - 160 |

| Benzylic (Ar-CH₂-O) | ~70 |

| Methylene (Ar-CH₂-CN) | 20 - 30 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Mass Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and, in the case of isotopically labeled compounds, to assess the level of isotopic enrichment. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule. For 4-Benzyloxyphenylacetonitrile-d2, HRMS can be used to confirm the molecular formula by comparing the experimentally measured mass with the calculated exact mass. The expected molecular ion peak for the deuterated compound will be two mass units higher than that of the unlabeled compound. This precise mass measurement provides strong evidence for the successful incorporation of two deuterium atoms.

The mass spectrum of a compound containing elements with multiple isotopes (like carbon with ¹³C) will show a characteristic pattern of isotopic peaks. libretexts.org The introduction of deuterium atoms into a molecule will predictably alter this isotopic pattern. researchgate.net In the mass spectrum of 4-Benzyloxyphenylacetonitrile-d2, the molecular ion peak (M+) will be shifted to a higher mass-to-charge ratio corresponding to the addition of two deuterium atoms.

By analyzing the relative intensities of the isotopic peaks, the degree of isotopic enrichment can be determined. nih.gov For example, the ratio of the intensity of the peak corresponding to the deuterated molecule to the sum of the intensities of the deuterated and non-deuterated molecules can provide a measure of the isotopic purity. It is important to correct for the natural abundance of heavy isotopes to accurately calculate the isotopic enrichment. nih.gov This analysis confirms that the desired level of deuteration has been achieved in the synthesis of 4-Benzyloxyphenylacetonitrile-d2.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Isotopic Effects

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the effects of isotopic substitution. Both Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of a molecule.

Infrared (IR) Spectroscopic Analysis of Characteristic Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 4-Benzyloxyphenylacetonitrile-d2, the key characteristic vibrational modes are influenced by the nitrile, benzyl ether, and the deuterated methylene group.

The nitrile (C≡N) stretching vibration is a particularly sensitive probe of the local electronic environment and typically appears in a relatively uncongested region of the spectrum. nih.govresearchgate.net In non-deuterated phenylacetonitriles, this sharp and intense band is observed around 2250 cm⁻¹. nist.gov The frequency of the nitrile stretch is known to be sensitive to its local environment, including solvent polarity and hydrogen bonding. acs.org

The most significant isotopic effect in the IR spectrum of 4-Benzyloxyphenylacetonitrile-d2 is the shift of the C-D stretching frequencies compared to the C-H stretching frequencies in the non-deuterated analog. The substitution of hydrogen with deuterium, which is approximately twice as heavy, leads to a predictable decrease in the vibrational frequency. This phenomenon is a direct consequence of the mass dependence of the vibrational frequency in a harmonic oscillator model. chemicalbook.com The C-H stretching vibrations of a methylene group adjacent to a nitrile typically appear in the 2850-2950 cm⁻¹ region. Upon deuteration to a CD₂ group, these vibrations are expected to shift to lower wavenumbers, approximately in the 2100-2200 cm⁻¹ range.

Other characteristic bands include those from the aromatic rings and the benzyl ether linkage. The C-O-C stretching vibrations of the ether group are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). chemicalbook.comchegg.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for 4-Benzyloxyphenylacetonitrile-d2

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | >3000 | Medium to Weak | |

| C-D Stretch (CD₂) | ~2100-2200 | Medium | Downshifted from ~2900 cm⁻¹ due to deuteration. |

| Nitrile (C≡N) Stretch | ~2250 | Sharp, Medium to Strong | Sensitive to local electronic environment. |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong | Multiple bands expected. |

| C-D Bend (Scissoring) | ~1050-1150 | Weak | Downshifted from ~1450 cm⁻¹. |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Characteristic of aryl alkyl ethers. |

| Symmetric C-O-C Stretch | ~1050 | Medium | |

| Out-of-plane C-H Bend | 700-900 | Strong | Dependent on substitution pattern of the aromatic rings. |

This table is predictive and based on data from analogous compounds.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information complementary to IR spectroscopy, as different selection rules apply. Vibrations that are symmetric and involve a change in the polarizability of the molecule are typically strong in Raman spectra, while asymmetric vibrations are often weak or absent.

For 4-Benzyloxyphenylacetonitrile-d2, the symmetric stretching of the aromatic rings and the C≡N stretch are expected to be prominent in the Raman spectrum. nih.govresearchgate.netresearchgate.net The nitrile stretch, while visible in both IR and Raman, can provide complementary information about the molecular environment. The symmetric "breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, give rise to particularly strong Raman signals. researchgate.net

The C-D stretching vibrations will also be observable in the Raman spectrum, appearing at the expected lower frequencies compared to their C-H counterparts. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, confirming the presence of all key functional groups and the successful incorporation of deuterium.

Chromatographic Methods for Purity Assessment and Isolation of 4-Benzyloxyphenylacetonitrile-d2

Chromatographic techniques are essential for determining the chemical and isotopic purity of 4-Benzyloxyphenylacetonitrile-d2, as well as for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like 4-Benzyloxyphenylacetonitrile-d2.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. For aromatic compounds like benzyl ethers and nitriles, a non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often used. scholarsresearchlibrary.com

After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern is highly characteristic of the molecule's structure.

For 4-Benzyloxyphenylacetonitrile-d2, the mass spectrum would be expected to show a molecular ion peak (M⁺) that is 2 mass units higher than its non-deuterated analog. The primary fragmentation pathways for benzyl ethers often involve cleavage of the benzylic C-O bond. whitman.edumiamioh.edu A major fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. Another significant fragmentation could occur at the bond beta to the aromatic ring. whitman.edu The presence and relative abundance of these fragments can confirm the structure, while the m/z of the molecular ion confirms the deuteration. GC can also separate the deuterated compound from any residual non-deuterated starting material, allowing for the determination of isotopic purity.

Table 2: Predicted Key Mass Fragments in GC-MS for 4-Benzyloxyphenylacetonitrile and its d2 Analog

| Fragment | Predicted m/z (Non-deuterated) | Predicted m/z (d2) | Notes |

| [M]⁺ | 223 | 225 | Molecular ion. |

| [M-H]⁺ | 222 | 224 | Loss of a hydrogen/deuterium radical. |

| [C₇H₇]⁺ | 91 | 91 | Tropylium ion from the benzyl group. |

| [C₈H₅D₂N]⁺ | - | 132 | Fragment containing the deuterated phenylacetonitrile (B145931) moiety. |

| [C₈H₇N]⁺ | 117 | - | Phenylacetonitrile radical cation (from impurity). |

This table is predictive and based on common fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is a versatile separation technique used for both analytical and preparative purposes. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. 4-Benzyloxyphenylacetonitrile-d2 can be effectively analyzed by reversed-phase HPLC.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds are retained longer on the column.

HPLC is also an excellent technique for separating positional isomers. nacalai.comrsc.orgchromforum.org For instance, if the synthesis of 4-Benzyloxyphenylacetonitrile-d2 resulted in the formation of ortho- or meta- isomers, these could likely be separated from the desired para- isomer using an appropriate HPLC method. Columns that offer alternative selectivities, such as those with phenyl or cyano stationary phases, can exploit π-π and dipole-dipole interactions to enhance the separation of aromatic isomers. nacalai.comsorbtech.com

Detection in HPLC is commonly performed using a UV-Vis detector, as aromatic compounds like 4-Benzyloxyphenylacetonitrile-d2 exhibit strong absorbance in the UV region. The purity of the sample can be determined from the chromatogram by comparing the area of the main peak to the areas of any impurity peaks.

Mechanistic Investigations Utilizing 4 Benzyloxyphenylacetonitrile D2

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-labeled counterparts. wikipedia.org This effect is a cornerstone of mechanistic investigation, providing a sensitive probe into the changes in bonding that occur during a chemical reaction. wikipedia.orglibretexts.org The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kH) to the heavy isotopologue (kD), can reveal whether a C-H bond is broken in the rate-determining step and can offer information about the geometry of the transition state. libretexts.orgepfl.ch

Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically substituted atom is cleaved during the rate-determining step of a reaction. libretexts.org In the context of 4-Benzyloxyphenylacetonitrile-d2, the deuterium (B1214612) atoms are situated at the benzylic position, a common site for chemical transformations. If a reaction involves the abstraction of a hydrogen (or deuterium) atom from this position in its slowest step, a significant primary kinetic isotope effect is expected. princeton.edu

The magnitude of the PKIE is influenced by the difference in zero-point energies (ZPE) between the C-H and C-D bonds. gmu.edu The C-D bond has a lower ZPE, making it stronger and requiring more energy to break. libretexts.org Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, leading to a kH/kD ratio greater than 1. gmu.edu Typical values for primary deuterium KIEs range from 2 to 8, although larger values have been observed, particularly in cases of quantum mechanical tunneling. libretexts.orgyoutube.com

Table 1: Hypothetical Primary Kinetic Isotope Effects for Reactions of 4-Benzyloxyphenylacetonitrile-d2

| Reaction Type | Proposed Rate-Determining Step | Expected kH/kD | Mechanistic Implication |

| Base-catalyzed deprotonation | C-D bond cleavage | > 2 | C-D bond breaking is rate-limiting. |

| Oxidation at the benzylic position | C-D bond cleavage | > 2 | C-D bond breaking is rate-limiting. |

| Enzyme-catalyzed hydroxylation | C-D bond cleavage | Variable, can be > 7 | C-D bond breaking is at least partially rate-limiting. researchgate.net |

This table presents hypothetical data to illustrate the concept.

By measuring the rates of reaction for both 4-Benzyloxyphenylacetonitrile (B1268079) and its deuterated analogue, chemists can determine the experimental PKIE. A significant value provides strong evidence that the benzylic C-H/C-D bond is indeed broken in the rate-determining step. princeton.edu Conversely, a KIE close to unity (kH/kD ≈ 1) suggests that this bond is not broken in the slowest step of the reaction. epfl.ch

Secondary kinetic isotope effects (SKIEs) arise when the isotopically labeled bond is not broken during the reaction but is located near the reacting center. princeton.edu These effects are generally smaller than PKIEs but provide valuable information about changes in hybridization and the steric environment of the transition state. wikipedia.org For 4-Benzyloxyphenylacetonitrile-d2, SKIEs could be observed in reactions where the benzylic carbon undergoes a change in its coordination number or geometry.

There are two main types of secondary kinetic isotope effects:

α-Secondary KIEs: These occur when the isotope is attached to the carbon atom undergoing rehybridization. For example, in an SN1 reaction, the carbon atom changes from sp3 hybridization in the reactant to sp2 in the carbocation intermediate. This change leads to a less sterically crowded transition state, and the out-of-plane bending vibration of the C-H bond is less restricted. The C-D bond, being stronger, resists this change more, resulting in a normal SKIE (kH/kD > 1), typically in the range of 1.1 to 1.25. wikipedia.org Conversely, a change from sp2 to sp3 hybridization results in an inverse SKIE (kH/kD < 1), usually between 0.8 and 0.9. gmu.edu

β-Secondary KIEs: These are observed when the deuterium is on a carbon atom adjacent to the reacting center. They are often attributed to hyperconjugation, where the C-H or C-D bond's sigma electrons interact with an adjacent empty or partially filled p-orbital. libretexts.org A normal β-SKIE (kH/kD > 1) is often indicative of increasing positive charge at the adjacent center in the transition state, as the C-H bond is better at hyperconjugation than the C-D bond. gmu.edu

Table 2: Expected Secondary Kinetic Isotope Effects for 4-Benzyloxyphenylacetonitrile-d2

| Reaction Type | Change at Benzylic Carbon | Expected kH/kD | Insight into Transition State |

| SN1 reaction at an adjacent center | No direct change, but positive charge buildup | > 1 (β-effect) | Stabilization of carbocation via hyperconjugation. libretexts.org |

| Addition to the nitrile group | sp to sp2 hybridization | < 1 (α-effect) | Increased steric crowding in the transition state. |

This table presents hypothetical data to illustrate the concept.

Analysis of SKIEs in reactions of 4-Benzyloxyphenylacetonitrile-d2 can therefore provide a detailed picture of the transition state's structure, complementing the information gained from primary KIE studies. nih.gov

Solvent kinetic isotope effects (SKIEs) are observed when a reaction is carried out in a deuterated solvent, such as D2O or CH3OD, instead of the corresponding protiated solvent. chem-station.com These effects can provide insights into the role of the solvent in the reaction mechanism, particularly in proton transfer steps. nih.gov

If a proton from the solvent is involved in the rate-determining step, a primary SKIE will be observed. libretexts.org For example, if a reaction of 4-Benzyloxyphenylacetonitrile-d2 is initiated by protonation from the solvent, the rate in H2O will likely be faster than in D2O. The magnitude of this effect can indicate the extent of proton transfer in the transition state. nih.gov

Secondary SKIEs can also occur due to differences in solvation between the ground state and the transition state. libretexts.org The hydrogen bonding network of D2O is stronger than that of H2O, which can lead to differential stabilization of reactants, intermediates, and transition states. chem-station.com For instance, if the transition state is more polar and more strongly solvated than the reactants, a change in reaction rate may be observed when switching from H2O to D2O.

Table 3: Interpreting Solvent Kinetic Isotope Effects for Reactions of 4-Benzyloxyphenylacetonitrile-d2

| Observation (kH2O/kD2O) | Interpretation |

| > 1 (Normal SKIE) | Proton transfer from solvent is part of the rate-determining step. nih.gov |

| < 1 (Inverse SKIE) | A pre-equilibrium protonation step occurs before the rate-determining step. chem-station.com |

| ≈ 1 | Solvent is likely not involved as a reactant in the rate-determining step, but may still play a role as a medium. |

This table provides a general guide to interpreting solvent KIEs.

By combining substrate and solvent KIE studies, a more complete mechanistic picture can be constructed for reactions involving 4-Benzyloxyphenylacetonitrile-d2.

Tracing Reaction Pathways and Intermediates with Deuterium Labeling

The presence of deuterium in 4-Benzyloxyphenylacetonitrile-d2 acts as a tracer, allowing chemists to follow the fate of the benzylic hydrogens throughout a reaction sequence. nih.gov By analyzing the position and extent of deuterium incorporation in the products and any isolated intermediates, it is possible to map out reaction pathways and identify key transient species. mit.edunih.govresearchgate.net

Deuterium exchange reactions, where a deuterium atom on the substrate is replaced by a hydrogen atom from the solvent or another reagent (or vice-versa), can provide valuable mechanistic information. mit.edu For instance, if 4-Benzyloxyphenylacetonitrile-d2 is subjected to basic conditions in a protic solvent like water, and the recovered starting material is found to contain less deuterium, it suggests that the benzylic position is undergoing reversible deprotonation.

The pattern of deuterium incorporation in the final products is also highly informative. If a reaction is expected to proceed through a specific intermediate, the location of the deuterium atoms in the product can either support or refute that hypothesis. For example, if a rearrangement reaction occurs, the final position of the deuterium label can reveal the nature of the migration.

Table 4: Hypothetical Deuterium Incorporation in a Rearrangement Reaction

| Proposed Intermediate | Predicted Deuterium Position in Product | Mechanistic Insight |

| Intermediate A | Deuterium remains at the original benzylic carbon. | No rearrangement of the benzylic group. |

| Intermediate B | Deuterium migrates to an adjacent carbon. | A specific libretexts.orgnih.gov-hydride shift likely occurred. |

| Intermediate C | Deuterium is scrambled across multiple positions. | A symmetrical intermediate or rapid degenerate rearrangements may be involved. |

This table presents hypothetical scenarios to illustrate the concept.

Modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential for accurately determining the location and extent of deuterium labeling in both starting materials and products. nih.gov

When reactions occur at a stereocenter, the use of a deuterated substrate can help to elucidate the stereochemical course of the reaction (e.g., retention, inversion, or racemization). If the benzylic carbon of 4-Benzyloxyphenylacetonitrile-d2 were a stereocenter (by introducing another substituent), the fate of the deuterium label would be intimately linked to the reaction's stereochemistry.

For example, in a nucleophilic substitution reaction at this center:

SN2 reaction: This mechanism proceeds with inversion of configuration. If the starting material has a specific stereochemistry, the product will have the opposite configuration, and the position of the deuterium relative to the other substituents will be inverted.

SN1 reaction: This mechanism involves the formation of a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic or nearly racemic mixture of products. The deuterium label would be found in both enantiomers of the product.

By analyzing the stereochemistry of the products formed from a stereochemically defined deuterated starting material, chemists can gain definitive evidence for the operative reaction mechanism.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry offers a powerful lens through which to examine the intricate details of reaction mechanisms at the atomic level. For a deuterated compound like 4-Benzyloxyphenylacetonitrile-d2, theoretical studies can predict and rationalize the kinetic and thermodynamic consequences of isotopic substitution. These computational approaches complement experimental findings, providing a more complete picture of the reaction landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. bohrium.com It is particularly adept at locating and characterizing transition states and intermediates along a reaction pathway. bohrium.com

In the context of reactions involving 4-Benzyloxyphenylacetonitrile-d2, DFT calculations would be employed to model the potential energy surface. For instance, in a hypothetical base-catalyzed deprotonation reaction, DFT could be used to calculate the geometries and energies of the reactant, the transition state, and the resulting carbanion intermediate. The presence of deuterium in place of hydrogen at the benzylic position would be explicitly included in the model.

The table below illustrates the type of data that would be generated from DFT calculations for a hypothetical reaction. The values are representative and intended for illustrative purposes.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Lengths (Å) | Imaginary Frequency (cm⁻¹) |

| Reactant (4-Benzyloxyphenylacetonitrile-d2) | B3LYP/6-31G(d) | 0.0 | C-D1: 1.09, C-D2: 1.09 | N/A |

| Transition State | B3LYP/6-31G(d) | +15.2 | C-D1: 1.25, D1-Base: 1.35 | -1850i |

| Intermediate (Carbanion) | B3LYP/6-31G(d) | +5.8 | C-D2: 1.09 | N/A |

These calculations would reveal that the transition state is the highest energy point on the reaction coordinate and is characterized by a single imaginary frequency corresponding to the C-D bond breaking and the new bond forming with the base. The activation energy for the reaction can be determined from the energy difference between the reactant and the transition state.

While DFT calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. bohrium.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and reactive trajectories.

For 4-Benzyloxyphenylacetonitrile-d2, MD simulations could be used to study the conformational flexibility of the benzyloxy group and its influence on the accessibility of the deuterated methylene (B1212753) bridge to reactants. By simulating the molecule in a solvent box, one can observe how solvent molecules interact with the substrate and participate in the reaction.

Enhanced sampling techniques in MD, such as metadynamics, can be employed to accelerate the exploration of rare events like chemical reactions. researchgate.net These simulations can help identify the most probable reaction pathways and even uncover unexpected reactive channels. The data from MD simulations can be analyzed to understand how the deuterium substitution affects the dynamics of the system, for example, by altering the vibrational modes of the molecule.

The primary reason for using 4-Benzyloxyphenylacetonitrile-d2 in mechanistic studies is to probe kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, breaking a C-D bond typically requires more energy, leading to a slower reaction rate. This is known as a primary kinetic isotope effect.

Quantum chemical calculations are essential for the quantitative analysis of these isotopic effects. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted using the following equation, derived from transition state theory:

KIE = kH / kD ≈ exp[(ΔZPEH - ΔZPED) / RT]

where kH and kD are the rate constants for the hydrogenated and deuterated reactants, respectively, ΔZPE is the difference in zero-point vibrational energy between the transition state and the reactant, R is the gas constant, and T is the temperature.

The following table presents a hypothetical quantum chemical analysis of the primary kinetic isotope effect for the deprotonation of 4-Benzyloxyphenylacetonitrile-d2 compared to its non-deuterated counterpart.

| Species | Vibrational Frequencies (cm⁻¹) | Zero-Point Energy (kcal/mol) |

| 4-Benzyloxyphenylacetonitrile (Reactant) | C-H stretch: ~2900 | ZPE_H_reactant |

| 4-Benzyloxyphenylacetonitrile-d2 (Reactant) | C-D stretch: ~2100 | ZPE_D_reactant |

| Transition State (H-transfer) | C-H-Base stretch: imaginary | ZPE_H_TS |

| Transition State (D-transfer) | C-D-Base stretch: imaginary | ZPE_D_TS |

| Calculated KIE (kH/kD) at 298 K | ~ 6-7 |

A calculated KIE significantly greater than 1 would strongly support a mechanism where the C-D bond is broken in the rate-determining step of the reaction. This information is crucial for validating or refuting proposed reaction mechanisms.

Applications of 4 Benzyloxyphenylacetonitrile D2 in Organic Synthesis and Research

As a Deuterated Precursor in Complex Molecule Synthesis

Deuterated building blocks like 4-Benzyloxyphenylacetonitrile-d2 are instrumental in the multi-step synthesis of more complex, isotopically labeled molecules. ansto.gov.au The presence of deuterium (B1214612) at a specific, non-exchangeable position allows this label to be carried through multiple synthetic steps, culminating in a final product with a precise isotopic signature.

In the realm of drug discovery and development, understanding a drug candidate's metabolic fate is crucial. nih.govresearchgate.net The introduction of deuterium at metabolically vulnerable sites is a widely used strategy to enhance a drug's pharmacokinetic profile. nih.gov The C-D bond is stronger than the corresponding carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, often a key step in drug metabolism. rsc.org

Table 1: Impact of Deuteration on Pharmaceutical Properties

| Property | Effect of Deuteration | Rationale |

| Metabolic Stability | Often Increased | The kinetic isotope effect slows the rate of C-D bond cleavage by metabolic enzymes. acs.org |

| Pharmacokinetics (PK) | Can be Improved | Increased stability can lead to longer half-life and greater drug exposure. nih.gov |

| Toxicity Profile | Potentially Reduced | Can decrease the formation of reactive or toxic metabolites. hwb.gov.in |

| Drug Interactions | May be Altered | Changes in metabolism can affect interactions with other drugs. nih.gov |

Isotopically labeled compounds are invaluable for elucidating the intricate biosynthetic pathways of natural products. researchgate.netnih.gov By feeding a deuterated precursor to a living organism or cell culture, researchers can trace the incorporation of the label into the final natural product. clearsynth.com Analysis of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy reveals the location and extent of deuterium incorporation, providing a roadmap of the metabolic conversions. hwb.gov.inansto.gov.au

A compound like 4-Benzyloxyphenylacetonitrile-d2 could hypothetically serve as a precursor in studies aimed at understanding the biosynthesis of natural products containing a phenylacetonitrile (B145931) or related structural motif. By tracking the d2-label, scientists can confirm biosynthetic steps and identify previously unknown intermediates.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. clearsynth.com By systematically modifying a lead compound, chemists can identify the key functional groups responsible for its efficacy.

Role in the Development of Novel Synthetic Methodologies

Beyond its use in building complex molecules, 4-Benzyloxyphenylacetonitrile-d2 is a valuable tool for probing the mechanisms of chemical reactions. The presence of the C-D bond provides a handle for mechanistic investigations, particularly in the development of new synthetic methods. nih.gov

The direct functionalization of C-H bonds is a major goal in modern organic synthesis, offering more efficient routes to complex molecules. acs.org A critical aspect of developing C-H activation reactions is understanding the reaction mechanism, especially the nature of the C-H bond-breaking step. researchgate.netpkusz.edu.cn

By comparing the rate of a reaction using 4-Benzyloxyphenylacetonitrile-d2 with its non-deuterated (d0) counterpart, chemists can measure the kinetic isotope effect (KIE). pkusz.edu.cn

A primary KIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken in the rate-determining step of the reaction. pkusz.edu.cn

The absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs after the rate-determining step or not at all.

An inverse KIE (kH/kD < 1) can also be observed in certain mechanisms, often involving a pre-equilibrium where the deuterium atom favors the tighter-binding transition state. researchgate.net

Therefore, a deuterated substrate like 4-Benzyloxyphenylacetonitrile-d2 can be used to probe whether a newly developed C-H activation methodology, perhaps targeting one of its aromatic rings, proceeds via a mechanism where C-H cleavage is kinetically significant. rsc.orgnih.gov

Table 2: Interpreting Kinetic Isotope Effects (KIE) in C-H Activation

| KIE Value (kH/kD) | Interpretation | Mechanistic Implication |

| ~ 1 | No significant KIE | C-H bond cleavage is not involved in the rate-determining step. |

| > 2 | Primary KIE | C-H bond is broken in the rate-determining step. pkusz.edu.cn |

| < 1 | Inverse KIE | C-D bond is preferentially cleaved or involved in a pre-equilibrium. researchgate.net |

The nitrile group is a highly versatile functional group that can be converted into amines, amides, carboxylic acids, and ketones, or used in various cross-coupling reactions. researchgate.netnih.gov When developing novel transformations of the nitrile group, it is essential to understand the reaction pathway and ensure the desired transformation occurs without unintended side reactions.

The deuterium label in 4-Benzyloxyphenylacetonitrile-d2 serves as a silent reporter. For instance, in a newly developed metal-catalyzed reaction to functionalize the nitrile, the d2-label on the adjacent carbon can be monitored using MS or NMR. Its retention in the product confirms that the reaction is specific to the nitrile and does not involve the adjacent C-H/C-D bonds. This isotopic label is a crucial tool for validating new synthetic methodologies and ruling out alternative mechanistic pathways. researchgate.net

Applications in Biochemical and Enzymatic Mechanistic Research (In vitro, not clinical)

The use of deuterated compounds is a cornerstone of modern biochemical and enzymatic research. The subtle mass difference between hydrogen and deuterium can significantly impact reaction rates, providing deep insights into reaction mechanisms and metabolic pathways.

The substitution of hydrogen with deuterium at a specific position in a molecule can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). copernicus.org This effect is particularly pronounced when a carbon-hydrogen bond is broken or formed in the rate-determining step of a reaction. By comparing the reaction rates of 4-benzyloxyphenylacetonitrile (B1268079) and its deuterated counterpart, 4-Benzyloxyphenylacetonitrile-d2, researchers can infer the involvement of the C-D bond in the enzymatic transformation.

For instance, if an enzyme-catalyzed reaction involving the cleavage of the C-H bond at the acetonitrile (B52724) group is slower with the deuterated substrate, it provides strong evidence that this bond cleavage is a critical step in the reaction mechanism. This information is invaluable for understanding how enzymes function at a molecular level, which can guide the design of enzyme inhibitors or novel biocatalysts. ucsb.edu Selective deuteration allows for the methodical analysis and quantification of metabolic processes. researchgate.net

The low natural abundance of deuterium (approximately 0.015%) makes deuterated compounds excellent tracers for metabolic studies. nih.gov When 4-Benzyloxyphenylacetonitrile-d2 is introduced into an in vitro biological system, such as a cell culture or a preparation of liver microsomes, its metabolic fate can be followed with high sensitivity and specificity. nih.govspringernature.com

Mass spectrometry is a key analytical technique used in these studies. The deuterated metabolites will have a distinct mass signature compared to their non-deuterated counterparts, allowing for their unambiguous identification even in complex biological matrices. This enables researchers to map the metabolic pathways of 4-benzyloxyphenylacetonitrile, identifying the enzymes responsible for its transformation and the chemical structures of the resulting metabolites. researchgate.netresearchgate.netnih.gov Such studies are crucial for understanding the biotransformation of drug candidates and other xenobiotics.

Table 1: Hypothetical Metabolic Fate of 4-Benzyloxyphenylacetonitrile-d2 in vitro

| Metabolite | Mass Shift (relative to non-deuterated) | Potential Metabolic Reaction |

| 4-Hydroxy-3-(phenyl-d2)-phenylacetonitrile | +2 | Aromatic hydroxylation |

| 4-Benzyloxy-d2-mandelonitrile | +2 | α-Hydroxylation |

| 4-Benzyloxy-d2-benzoic acid | +2 | Hydrolysis of nitrile and oxidation |

This table presents a hypothetical scenario for illustrative purposes. Actual metabolic pathways would need to be determined experimentally.

Use in Advanced Analytical Method Development (Research-focused, not clinical diagnostics)

The development of robust and reliable analytical methods is essential for accurate quantification of compounds in various matrices. Deuterated compounds, such as 4-Benzyloxyphenylacetonitrile-d2, play a pivotal role in this process, particularly in mass spectrometry-based techniques. clearsynth.com

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is often used to correct for variations in sample preparation, injection volume, and instrument response. aptochem.comresearchgate.net An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. aptochem.com

4-Benzyloxyphenylacetonitrile-d2 serves as an excellent internal standard for the quantification of 4-benzyloxyphenylacetonitrile. aptochem.commdpi.com Because it has nearly identical chromatographic retention times and ionization efficiencies as the non-deuterated analyte, it can effectively compensate for matrix effects and other sources of variability. chromatographyonline.commyadlm.org The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, leading to highly accurate and precise quantification. nih.govnih.gov

Table 2: Properties of an Ideal Deuterated Internal Standard

| Property | Rationale |

| Co-elution with Analyte | Experiences similar matrix effects and ionization suppression/enhancement. chromatographyonline.com |

| Similar Extraction Recovery | Ensures that any loss during sample preparation is proportional for both the analyte and the standard. aptochem.com |

| Distinct Mass-to-Charge Ratio (m/z) | Allows for simultaneous detection and quantification without signal overlap. sigmaaldrich.com |

| Chemical Stability | Does not degrade during sample storage or analysis. |

| No Isotopic Exchange | Deuterium atoms do not exchange with hydrogen atoms from the solvent or matrix. sigmaaldrich.com |

The use of 4-Benzyloxyphenylacetonitrile-d2 is also crucial for the calibration and validation of analytical methods. clearsynth.com By preparing calibration curves using known concentrations of the non-deuterated analyte and a fixed concentration of the deuterated internal standard, a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area) can be established.

This calibration is essential for ensuring the accuracy of the measurements. Furthermore, during method validation, the deuterated standard is used to assess key parameters such as linearity, precision, accuracy, and the limit of quantification, ensuring that the analytical procedure is robust and reliable for its intended research purpose. clearsynth.com

Future Directions and Emerging Research Avenues for Deuterated Aromatic Nitriles

Development of More Efficient and Sustainable Deuteration Strategies

A primary focus of current research is the development of deuteration methods that are not only efficient and highly selective but also economically and environmentally sustainable. Traditional methods often require harsh conditions, expensive reagents, or multi-step syntheses. researchgate.net The trend is shifting towards greener, more practical approaches.

Flow Chemistry Approaches for Labeled Compound Synthesis

Flow chemistry has emerged as a powerful technology to address the limitations of conventional batch synthesis for deuterated compounds. tn-sanso.co.jpx-chemrx.com Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved efficiency, safety, and scalability. x-chemrx.com

Key advantages and research findings in this area include:

Enhanced Throughput and Efficiency: Flow synthesis methods have demonstrated higher reaction efficiency and production throughput compared to traditional batch processes for deuterating aromatic compounds. tn-sanso.co.jp This is crucial for resolving issues of small production capacity and high cost associated with deuterated compounds. tn-sanso.co.jp

Improved Safety and Control: The small reaction volumes and enhanced heat transfer in flow reactors improve safety, especially when dealing with highly reactive intermediates or exothermic reactions. x-chemrx.com

Integration with Modern Technologies: Flow systems can be coupled with other technologies, such as microwave irradiation, to further accelerate heating and reaction times. tn-sanso.co.jp For example, a flow-type microwave reactor can heat a reaction to 200 °C in 90 seconds, compared to 60 minutes for conventional heating, significantly reducing power consumption. tn-sanso.co.jp

Sustainability: These systems can reduce the consumption of expensive deuterium (B1214612) sources like deuterium oxide (D₂O) and allow for easier separation and recycling of catalysts. tn-sanso.co.jpmdpi.com The entire process, from raw material feed to purification, can be automated in a single, continuous step. tn-sanso.co.jp

| Parameter | Flow Chemistry Approach | Conventional Batch Method | Reference |

| Production Scale | Easily scalable by extending operation time | Limited by reaction vessel size | tn-sanso.co.jp |

| Heating/Cooling | Rapid and efficient | Slow, leading to long cycle times | tn-sanso.co.jp |

| Process Control | Precise control of temperature, pressure, time | Less precise, potential for thermal gradients | x-chemrx.com |

| Safety | Enhanced due to small reaction volumes | Higher risk with large volumes of reagents | x-chemrx.com |

| Automation | Highly adaptable to automation | Complex and difficult to fully automate | tn-sanso.co.jp |

Catalytic Systems for Site-Selective Deuteration

The development of advanced catalytic systems is paramount for achieving site-selective deuteration, which is crucial for fine-tuning a molecule's properties or for probing specific mechanistic questions. Research is focused on both metal-based and metal-free catalysts that can direct deuterium incorporation to a specific position on an aromatic ring or adjacent functional group.

Transition Metal Catalysis: Homogeneous and heterogeneous transition-metal catalysts are widely used for hydrogen isotope exchange (HIE).

Iridium and Rhodium: Iridium(I) complexes have been shown to effectively catalyze ortho-deuteration of aromatic compounds that possess an ortho-directing substituent, using D₂O as the deuterium source. researchgate.net Similarly, cationic Rh(III) catalysts can achieve ortho-deuteration on aromatic carboxylic acids. acs.org

Palladium and Nickel: Heterogeneous catalysts like palladium on carbon (Pd/C) and Raney nickel are effective for H/D exchange, often using D₂O or D₂ gas, and are highly compatible with flow chemistry systems. x-chemrx.comscielo.org.mx

Reductive Deuteration of Nitriles: Specific methods have been developed for the deuteration of the nitrile functional group itself. A single-electron transfer reductive deuteration of both aromatic and aliphatic nitriles using samarium(II) iodide (SmI₂) and D₂O has been developed to synthesize valuable α,α-dideuterio amines with high deuterium incorporation and excellent regioselectivity. acs.orgresearchgate.netnih.gov

Metal-Free Catalysis: To create more sustainable and cost-effective processes, metal-free deuteration methods are being explored. Using deuterated trifluoroacetic acid (CF₃COOD) as both the solvent and deuterium source allows for the rapid and efficient H-D exchange of various aromatic amines and amides without the need for metal catalysts. nih.gov

| Catalyst System | Target Functionality/Position | Deuterium Source | Key Features | Reference |

| Cycloocta-1,5-dienyliridium(I) 1,3-dionates | ortho to directing groups on aromatics | D₂O | Regiospecific, applicable to polar compounds | researchgate.net |

| Cationic Rh(III) | ortho to carboxylic acid groups | D₂O | Low catalyst loading, cost-effective | acs.org |

| SmI₂ / Et₃N | Nitrile group (reductive deuteration) | D₂O | Forms α,α-dideuterio amines, mild conditions | acs.orgnih.gov |

| CF₃COOD (metal-free) | Electron-rich positions on aromatic amines/amides | CF₃COOD | Metal-free, rapid, proceeds via EAS mechanism | nih.gov |

| Raney Nickel (in flow) | Nitrogen-containing heterocycles | D₂O | High deuterium incorporation, compatible with flow | x-chemrx.com |

Expanding the Scope of Mechanistic Studies with Deuterated Nitriles

Deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms in organic chemistry and biochemistry. scielo.org.mx The primary C-H bond is replaced by the stronger C-D bond, which can slow down reactions where C-H bond cleavage is the rate-determining step—a phenomenon known as the kinetic isotope effect (KIE). acs.org

For aromatic nitriles, deuteration at specific sites can provide deep insights into a variety of chemical transformations:

Hydrolysis and Reduction: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.orgebsco.com By selectively deuterating the α-position (as in 4-Benzyloxyphenylacetonitrile-d2), researchers can study the mechanism of enolate formation under basic conditions or the specifics of hydride attack during reduction with reagents like LiAlH₄. libretexts.org

Electrophilic Aromatic Substitution: Placing deuterium on the aromatic ring allows for the study of electrophilic aromatic substitution (EAS) mechanisms. The rate of substitution at a deuterated position compared to a non-deuterated one can reveal the nature of the reaction intermediates.

Metabolic Pathway Elucidation: In medicinal chemistry, deuteration is used to investigate the metabolic fate of drug candidates. acs.orgnih.gov Many pharmaceuticals containing aromatic amine or amide moieties are metabolized by cytochrome P450 enzymes via ring oxidation. nih.gov Using deuterated analogues of nitrile-containing drugs can help identify sites of metabolic attack and has profound mechanistic implications for understanding drug toxicity and efficacy. nih.gov

Integration of Deuterated Nitrile Chemistry with Materials Science Research

The application of deuterated organic compounds in materials science is a significant and growing research area. The enhanced stability of the C-D bond compared to the C-H bond can be exploited to improve the performance and longevity of organic materials. acs.org

Organic Light-Emitting Diodes (OLEDs): A major application is in OLED technology, which is widely used in displays for televisions and smartphones. tn-sanso.co.jp The deuteration of aromatic compounds used in OLEDs has been shown to improve the luminous efficiency and durability of the devices. acs.orgtn-sanso.co.jp This has become a key technological trend, with manufacturers beginning to apply deuterated materials in commercial products. tn-sanso.co.jp Aromatic nitriles are common building blocks in molecules designed for electronic applications, and their deuteration represents a promising avenue for creating more robust OLED materials.

Liquid Crystals: Studies have shown that deuterated liquid crystals exhibit increased photochemical stability compared to their protonated counterparts. researchgate.net This enhanced stability could lead to longer-lasting and more reliable liquid crystal displays (LCDs) and other optical devices.

Advanced Computational Modeling for Predicting Deuterium Incorporation and Reactivity

Computational chemistry is becoming an essential partner to experimental work in the field of deuteration. Theoretical models can predict the most likely sites for deuterium incorporation, rationalize experimental outcomes, and guide the design of new catalysts and reaction conditions.

Predicting Deuterium Uptake: The analysis of hydrogen-deuterium exchange mass spectrometry (HDX-MS) data is increasingly supported by computational tools. whiterose.ac.uk Molecular dynamics (MD) simulations can generate ensembles of protein or molecule structures, from which deuterium uptake can be computed using empirical models. nih.gov These models estimate the degree of deuteration based on structural features like hydrogen bonding and solvent accessibility. nih.gov

Mechanistic Insights from DFT: Density Functional Theory (DFT) calculations are used to provide detailed insights into reaction mechanisms. researchgate.net For example, DFT can be used to model the transition states of H/D exchange reactions, helping to explain the regioselectivity observed with different catalysts and substrates. researchgate.net This predictive power can accelerate the discovery of new and more efficient catalytic systems for deuterating aromatic nitriles.

| Computational Method | Application in Deuteration Research | Information Provided | Reference |

| Molecular Dynamics (MD) | Modeling protein/molecule dynamics in solution | Candidate structures, solvent accessibility | nih.gov |

| Empirical HDX Models | Predicting deuterium uptake from structural ensembles | Protection factors, deuterium incorporation levels | nih.gov |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Transition state energies, role of catalysts, reaction pathways | researchgate.net |

Q & A

Basic: What is the established synthetic route for 4-Benzyloxyphenylacetonitrile-d2, and what are the critical parameters for ensuring high yield and purity?

Methodological Answer:

The synthesis involves nucleophilic substitution, where hydroxybenzeneacetonitrile reacts with deuterated benzyl bromide (C₆H₅CD₂Br) under alkaline conditions. Key steps include:

- Reagent Ratios : Use a 1:1.4 molar ratio of hydroxybenzeneacetonitrile to benzyl bromide-d2 to minimize unreacted starting material .

- Catalyst : Anhydrous potassium carbonate (K₂CO₃) in acetone facilitates deprotonation and accelerates the reaction. Excess K₂CO₃ ensures complete conversion .

- Temperature and Time : Stirring at 55°C overnight balances reaction efficiency and avoids decomposition. Monitor progress via TLC (ethyl acetate:n-hexane = 5:1) to confirm completion .

Purity Control : Post-synthesis purification via column chromatography (silica gel, gradient elution) removes residual benzyl bromide and by-products.

Basic: How can researchers confirm the structural integrity and isotopic labeling of 4-Benzyloxyphenylacetonitrile-d2?

Methodological Answer:

- ¹H/²H NMR : Compare spectra with the non-deuterated analog (4-Benzyloxyphenylacetonitrile). The absence of proton signals at the benzyl position (δ ~4.5 ppm) confirms deuteration .

- Mass Spectrometry (HRMS) : Look for a molecular ion peak at m/z = [M+H]⁺ +2 Da (e.g., 243.15 → 245.15), verifying two deuterium atoms .

- FT-IR : Absence of C-D stretching (~2100 cm⁻¹) in the non-deuterated compound confirms labeling.

Advanced: How can isotopic substitution (D₂) impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Deuterium introduces kinetic isotope effects (KIE), altering reaction rates. For example:

- Nucleophilic Substitution : The C-D bond’s higher stability may reduce reaction rates in SN2 mechanisms.

- Catalytic Hydrogenation : Deuterated positions resist hydrogenolysis, enabling selective functionalization of non-deuterated sites.

Experimental Design : Compare reaction kinetics between deuterated and non-deuterated analogs under identical conditions (e.g., Suzuki-Miyaura coupling). Use kinetic modeling to quantify KIE .

Advanced: How should researchers resolve contradictions in reported stability data for 4-Benzyloxyphenylacetonitrile-d2 under varying storage conditions?

Methodological Answer:

- Controlled Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) and analyze degradation products via HPLC-MS.

- Variable Isolation : Test individual factors (light, oxygen, humidity) using factorial design. For instance, store aliquots in amber vials (light protection) vs. clear vials .

- Data Reconciliation : Compare degradation pathways with non-deuterated analogs to isolate isotopic effects from structural instability .

Basic: What purification strategies are effective for isolating 4-Benzyloxyphenylacetonitrile-d2 from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use ethyl acetate and brine to separate organic layers from inorganic salts .

- Crystallization : Optimize solvent mixtures (e.g., acetone/water) to enhance crystal yield.

- Flash Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (5% → 30%) to resolve benzyloxy by-products .

Advanced: How can researchers optimize large-scale synthesis while maintaining isotopic purity?

Methodological Answer:

- Deuterium Source Purity : Use >99% deuterated benzyl bromide to minimize non-deuterated impurities.

- Process Intensification : Scale reaction volume incrementally (1 mmol → 1 mol) while monitoring K₂CO₃ dispersion efficiency to avoid localized overheating .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time deuteration monitoring .

Advanced: What analytical challenges arise in quantifying trace impurities in 4-Benzyloxyphenylacetonitrile-d2, and how can they be mitigated?

Methodological Answer:

- Challenge : Co-elution of deuterated and non-deuterated species in HPLC.

- Solution : Use a chiral stationary phase or deuterium-sensitive detectors (e.g., LC-MS with MRM transitions specific to isotopic variants) .

- Validation : Spike synthetic mixtures with known impurities (e.g., benzyl alcohol-d0) to validate method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.